molecular formula C6H14Cl2N2 B13003577 (1S,5R)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride

(1S,5R)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride

Cat. No.: B13003577
M. Wt: 185.09 g/mol
InChI Key: HHOBOOOBCZEDKB-USPAICOZSA-N
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Description

(1S,5R)-6-Methyl-3,6-diazabicyclo[320]heptane dihydrochloride is a bicyclic organic compound that features a diazabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

(1S,5R)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and as a ligand in binding studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,5R)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazabicyclo structures and related bicyclic amines. Examples include:

  • (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane
  • 3,6-Diazabicyclo[3.2.0]heptane derivatives

Uniqueness

(1S,5R)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride is unique due to its specific stereochemistry and the presence of the methyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H14Cl2N2

Molecular Weight

185.09 g/mol

IUPAC Name

(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane;dihydrochloride

InChI

InChI=1S/C6H12N2.2ClH/c1-8-4-5-2-7-3-6(5)8;;/h5-7H,2-4H2,1H3;2*1H/t5-,6-;;/m0../s1

InChI Key

HHOBOOOBCZEDKB-USPAICOZSA-N

Isomeric SMILES

CN1C[C@H]2[C@@H]1CNC2.Cl.Cl

Canonical SMILES

CN1CC2C1CNC2.Cl.Cl

Origin of Product

United States

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